molecular formula C19H17N3O3S3 B2681599 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-08-6

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2681599
CAS RN: 941878-08-6
M. Wt: 431.54
InChI Key: SCHQSCWTDZSYER-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide, also known as JNJ-7777120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, making it a potential candidate for further development.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural characterization of compounds related to N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide, providing insights into their potential applications:

  • The synthesis of N,N'-bis(arylsulfonyl)hydrazines, which may share structural similarities with the compound of interest, has been evaluated for their potential as biological methylating agents with antineoplastic activity against various tumor types, emphasizing the significance of sulfone functionalities in medicinal chemistry (Shyam et al., 1985).
  • Research into cyclic sulfonamides through intramolecular Diels-Alder reactions has led to the synthesis of novel cyclic compounds, highlighting the versatility of sulfone and thiazole derivatives in the development of heterocyclic compounds with potential pharmacological applications (Greig et al., 2001).
  • Studies on the alkylation and oxidation of thiazocine derivatives have demonstrated the selective oxidation of the sulfide moiety, providing a foundation for the chemical manipulation of sulfur-containing compounds and their potential utility in drug development (Ohkata et al., 1985).

Anticancer and Antimicrobial Activities

Research has also explored the biological activities of sulfone and thiazole derivatives, suggesting potential therapeutic applications:

  • Sulfone derivatives have been investigated for their cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of these compounds in oncology. The study by Morsy et al. (2009) specifically highlights biphenylsulfonamides' inhibitory action towards carbonic anhydrase IX, a tumor-associated enzyme, and their cytotoxicity against colon, lung, and breast cancer cell lines (Morsy et al., 2009).
  • Novel sulfone-linked bis heterocycles have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of sulfone-based compounds in addressing microbial infections (Padmavathi et al., 2008).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-12-20-17-15(26-12)10-9-14-18(17)27-19(21-14)22-16(23)8-5-11-28(24,25)13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQSCWTDZSYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide

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